(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid
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Overview
Description
(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid, also known as trans-4-Hydroxy-3-methoxycinnamic acid-13C3, is a labeled analogue of ferulic acid. It is a phenolic compound derived from cinnamic acid, with three carbon atoms labeled with the 13C isotope. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid typically involves the isotopic labeling of ferulic acid at the 1, 2, and 3 carbon positions. This can be achieved through a series of chemical reactions starting from labeled precursors. One common method involves the use of labeled cinnamic acid derivatives, which are then subjected to hydroxylation and methoxylation reactions to produce the final compound .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of isotopic labeling. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with the addition of more stringent controls to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce vanillin, while reduction can yield coniferyl alcohol .
Scientific Research Applications
(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and reaction mechanisms.
Biology: The compound is used to study the metabolic processes in plants and microorganisms, as well as to investigate the role of phenolic compounds in cellular functions.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ferulic acid in the body.
Industry: It is used in the development of new antioxidants and anti-inflammatory agents for use in food, cosmetics, and pharmaceuticals
Mechanism of Action
(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: This compound induces apoptosis in cancer cells by generating reactive oxygen species and activating mitochondrial pathways
Comparison with Similar Compounds
Similar Compounds
- Caffeic acid-13C9
- p-Coumaric acid-1,2,3-13C3
- Vanillin-13C
- Coniferyl alcohol-13C
Uniqueness
(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Compared to similar compounds, it has a distinct combination of hydroxyl and methoxy groups, which contribute to its potent antioxidant and anti-inflammatory properties .
Properties
CAS No. |
1261170-81-3 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
197.16 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i6+1,7+1,9+1 |
InChI Key |
KSEBMYQBYZTDHS-YXBKIRPPSA-N |
Isomeric SMILES |
CO[13C]1=C(C=C[13C](=[13CH]1)/C=C/C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O |
Origin of Product |
United States |
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